1,2-Distearoyllecithin

Catalog No.
S1492416
CAS No.
816-93-3
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyllecithin

CAS Number

816-93-3

Product Name

1,2-Distearoyllecithin

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound 1,2-Distearoyllecithin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Distearoyllecithin (DSPC, CAS 816-93-3) is a fully saturated, synthetic 18-carbon (C18:0) phosphatidylcholine that serves as a critical structural helper lipid in advanced drug delivery systems, including lipid nanoparticles (LNPs) and liposomes. Characterized by its high gel-to-liquid crystalline phase transition temperature (Tm ≈ 55°C) and cylindrical molecular geometry, DSPC forms highly stable, rigid lipid bilayers at physiological temperatures [1]. In procurement and formulation workflows, DSPC is prioritized over natural lipid extracts due to its absolute chemical definition, batch-to-batch reproducibility, and resistance to oxidative degradation, making it an indispensable excipient for mRNA therapeutics and extended-release liposomal payloads [2].

Substituting DSPC with shorter-chain saturated analogs like DPPC (C16:0) or unsaturated variants like DOPC (C18:1) fundamentally compromises formulation integrity and in vivo performance. While DPPC is chemically similar, its lower phase transition temperature (41°C) sits too close to human body temperature (37°C), resulting in increased membrane fluidity and premature leakage of encapsulated active pharmaceutical ingredients (APIs) in serum [1]. Conversely, substituting DSPC with natural mixtures (e.g., Egg PC or Soy PC) introduces polyunsaturated fatty acids that are highly susceptible to lipid peroxidation, drastically reducing shelf-life and requiring stringent inert-gas handling during manufacturing [2]. For applications demanding strict payload retention and long-term storage stability, DSPC cannot be substituted without redesigning the entire pharmacokinetic profile of the formulation.

Thermal Phase Transition and Bilayer Rigidity

The chain length of saturated phosphatidylcholines directly dictates their gel-to-liquid crystalline phase transition temperature (Tm), a critical parameter for liposome manufacturing and stability. DSPC (C18:0) exhibits a Tm of 55°C, ensuring the lipid bilayer remains in a rigid, impermeable gel phase at physiological temperature (37°C). In contrast, the shorter-chain analog DPPC (C16:0) has a Tm of 41°C, and DMPC (C14:0) has a Tm of 24°C [1]. Formulations utilizing DPPC experience significantly higher membrane fluidity and permeability in vivo due to thermal fluctuations approaching its transition point.

Evidence DimensionPhase Transition Temperature (Tm)
Target Compound DataDSPC: ~55.0 °C
Comparator Or BaselineDPPC: ~41.0 °C; DMPC: ~24.0 °C
Quantified DifferenceDSPC provides a 14°C higher thermal buffer above physiological temperature compared to DPPC.
ConditionsDifferential Scanning Calorimetry (DSC) of fully hydrated lipid bilayers.

Procuring DSPC over DPPC ensures that liposomal and LNP formulations maintain structural rigidity and resist thermal degradation upon administration.

Serum Stability and Premature Payload Leakage

The structural rigidity of DSPC directly translates to superior retention of encapsulated payloads in biological fluids. Comparative leakage assays demonstrate that liposomes formulated with DSPC/Cholesterol release less than 5% of encapsulated water-soluble markers (e.g., carboxyfluorescein) over 24 hours in 50% human serum at 37°C. Conversely, DPPC/Cholesterol liposomes exhibit up to 20-30% leakage under identical conditions, as the lipid bilayer is closer to its fluidic transition state [1].

Evidence DimensionPayload leakage in 50% serum at 37°C (24 hours)
Target Compound DataDSPC-based liposomes: < 5% leakage
Comparator Or BaselineDPPC-based liposomes: 20-30% leakage
Quantified DifferenceDSPC reduces premature payload leakage by a factor of 4x to 6x compared to DPPC.
ConditionsIn vitro serum stability assay at 37°C over 24 hours.

For high-value or highly toxic APIs (like chemotherapeutics or mRNA), DSPC is required to prevent off-target toxicity and ensure the payload reaches the target tissue intact.

Oxidative Degradation Resistance for Extended Shelf-Life

Because DSPC is fully saturated, it lacks the carbon-carbon double bonds that serve as primary sites for lipid peroxidation. When compared to unsaturated lipid standards like DOPC (C18:1) or natural Egg PC, DSPC exhibits near-zero increases in peroxide value over 6 months of aqueous storage at 4°C. In contrast, Egg PC formulations show significant accumulation of primary and secondary oxidation products within weeks unless formulated with strict inert gas blanketing and added antioxidants (e.g., alpha-tocopherol) [1].

Evidence DimensionLipid Peroxidation Susceptibility
Target Compound DataDSPC: Negligible peroxide formation over 6 months
Comparator Or BaselineEgg PC / DOPC: Rapid peroxide formation requiring antioxidant stabilizers
Quantified DifferenceDSPC eliminates the need for antioxidant excipients and complex inert-gas handling during routine storage.
ConditionsAqueous liposome dispersion stored at 4°C without antioxidant additives.

Procuring DSPC simplifies manufacturing workflows, eliminates the need for antioxidant excipients, and dramatically extends the shelf-life of the final pharmaceutical product.

Structural Helper Lipid in mRNA Lipid Nanoparticles (LNPs)

DSPC is the industry-standard helper lipid for mRNA LNP formulations (such as those used in COVID-19 vaccines). Its high phase transition temperature and cylindrical geometry stabilize the LNP surface, preventing particle aggregation during long-term storage and ensuring the structural integrity of the nanoparticle until it undergoes endosomal escape in the target cell [1].

Extended-Circulation Liposomal Drug Delivery

For the delivery of highly toxic chemotherapeutics (e.g., liposomal doxorubicin or irinotecan), DSPC is selected over DPPC or natural lipids. Its ability to form a rigid, impermeable bilayer at 37°C prevents the premature leakage of the drug into the bloodstream, thereby reducing systemic toxicity and maximizing accumulation at the tumor site via the enhanced permeability and retention (EPR) effect [2].

Standardized Biophysical and Model Membrane Assays

In laboratory settings requiring highly reproducible model membranes (e.g., surface plasmon resonance, quartz crystal microbalance, or atomic force microscopy), DSPC is preferred over natural extracts. Its absolute chemical purity and resistance to oxidative degradation ensure that baseline membrane properties remain consistent across extended experimental timeframes without the confounding variables introduced by lipid peroxidation [3].

XLogP3

15.6

Other CAS

97281-48-6
4539-70-2

Wikipedia

DL-distearoylphosphatidylcholine

Dates

Last modified: 08-15-2023

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